Antimycobacterial Activity of N-Derivatives: Thiomorpholine-Methyl Scaffold Enables Potency Superior to Clinical Comparators
N-biphenylylmethyl derivatives of 4-(thiomorpholin-4-ylmethyl)aniline exhibited in vitro antimycobacterial activity against Mycobacterium avium that was 2-fold more potent than azithromycin and 16-fold more potent than isoniazid [1]. The 4-(thiomorpholin-4-ylmethyl)aniline core was essential for this activity; derivatives based on the direct 4-thiomorpholinoaniline scaffold (lacking the methylene spacer) showed substantially different activity profiles, underscoring the critical role of the methylene linker [1].
| Evidence Dimension | In vitro antimycobacterial potency (potency ratio) |
|---|---|
| Target Compound Data | N-biphenylylmethyl-4-(thiomorpholin-4-ylmethyl)aniline derivatives (compounds 7c-g and 7j) showed 2× and 16× greater potency |
| Comparator Or Baseline | Azithromycin (2× potency improvement); Isoniazid (16× potency improvement) |
| Quantified Difference | 2-fold vs. azithromycin; 16-fold vs. isoniazid |
| Conditions | In vitro assay against Mycobacterium avium CIP 103317 |
Why This Matters
Demonstrates that the thiomorpholine-methyl-aniline framework can serve as a privileged scaffold for developing antimycobacterial agents with activity surpassing established clinical drugs.
- [1] Mai, A. et al. N-[4-(1,1'-biphenylyl)methyl]-4-(4-thiomorpholinylmethyl) benzenamines, a new class of synthetic antituberculosis agents active against Mycobacterium avium. Medicinal Chemistry Research, 1999, 9(3), 149-161. View Source
